molecular formula C10H16BClN2O2 B580452 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430057-83-2

4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B580452
M. Wt: 242.51
InChI Key: CAGNCZDZKPUJSZ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as CMT-1, is an organoboron compound that has been the subject of numerous scientific studies due to its potential applications in the fields of organic synthesis and medicinal chemistry. CMT-1 is a versatile building block for the synthesis of a wide range of compounds, and it has been used in a number of medicinal and biochemical studies.

Scientific Research Applications

Overview

4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a cornerstone in the synthesis and application of heterocyclic compounds, which are crucial in various scientific research fields including medicinal chemistry, organic synthesis, and the development of materials with unique properties. The following sections highlight its applications in scientific research, excluding drug usage, dosage, and side effects as per the requirements.

Synthesis of Heterocyclic Compounds

4-Chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is instrumental in the synthesis of a broad array of heterocyclic compounds. These compounds have applications ranging from medicinal chemistry to materials science. The unique reactivity of pyrazole derivatives allows for mild reaction conditions, leading to the generation of versatile products from a wide range of precursors. This reactivity paves the way for innovative transformations and the creation of compounds with potential pharmaceutical and agrochemical applications (Gomaa & Ali, 2020).

Development of Anti-Viral and Anti-Inflammatory Therapeutics

The pyrazole scaffold, including its chloro-methyl-dioxaborolan-yl derivatives, has shown significant promise in the development of anti-viral and anti-inflammatory therapeutics. These compounds have been identified as potential leads for the creation of novel therapeutic agents targeting various diseases. The structural flexibility of pyrazoles allows for the synthesis of molecules with a wide range of biological activities, enabling researchers to design potent anti-inflammatory and antiviral drugs (Karati et al., 2022).

Anticancer Agent Development

Methyl-substituted pyrazoles, a category to which 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs, have been extensively researched for their anticancer properties. These compounds exhibit a wide spectrum of biological activities and have been the focus of numerous studies aiming to develop new leads with high efficacy against various cancer types. The synthesis and bioevaluation of these derivatives are crucial steps in the discovery of new anticancer agents, highlighting the importance of methyl-substituted pyrazoles in medicinal chemistry (Sharma et al., 2021).

properties

IUPAC Name

4-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNCZDZKPUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1430057-83-2
Record name 4-chloro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.00 g, 4.81 mmol) and N-chlorosuccinimide (0.671 g, 5.05 mmol) in tetrahydrofuran (10 mL, 100 mmol) was stirred at 70° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure and the residue was purified by combi-flash chromatography and eluted with EtOAc/hexane (10-80%). The purification afforded 1.08 g (78% yield) of the desired product as white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.671 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A mixture of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.3 g, 6.3 mmol), N-chlorosuccinimide (0.93 g, 7.0 mmol) and THF (6.6 mL) was stirred at 70° C. for 3 h. The mixture was extracted with EtOAc, dried and concentrated under reduced pressure. The sub-title compound was purified by chromatography on silica gel using 40% EtOAc in hexanes gave the desired compound, 1.456 g, 95%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
solvent
Reaction Step One

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